1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(3-methylphenyl)ethan-1-one
Description
This compound features a complex heterocyclic architecture combining a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core with an octahydropyrrolo[3,4-c]pyrrole bicyclic system and a 3-methylphenylacetyl substituent. The triazolopyridazine moiety is a nitrogen-rich heterocycle known for its role in modulating biological targets, particularly in kinase and bromodomain inhibition . The 3-methylphenyl group may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-4-3-5-16(8-14)9-21(28)26-12-17-10-25(11-18(17)13-26)20-7-6-19-23-22-15(2)27(19)24-20/h3-8,17-18H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXXVJHRBNRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(3-methylphenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its cytotoxic effects and mechanisms of action against various cancer cell lines.
Chemical Structure and Properties
The compound's structure features a triazolo-pyridazine moiety, which is known for its role in biological activity. The molecular formula is , with a molecular weight of approximately 344.44 g/mol. Its intricate structure includes multiple heterocycles that contribute to its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells using the MTT assay to determine cell viability.
Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The results indicate that the compound exhibits significant cytotoxicity, particularly against the A549 and MCF-7 cell lines, with IC50 values below 2 µM, which suggests potent anti-cancer activity.
The mechanism by which this compound exerts its cytotoxic effects appears to involve inhibition of the c-Met kinase pathway, which is often overexpressed in various cancers. The compound demonstrated an IC50 value of approximately 0.090 µM against c-Met kinase, comparable to Foretinib, a known c-Met inhibitor.
Apoptosis Induction
Further investigations revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in late apoptotic cells when treated with the compound, particularly in A549 cells. This suggests that the compound may trigger apoptotic pathways as part of its anti-cancer mechanism.
Case Studies and Research Findings
Several studies have reported on derivatives of triazolo-pyridazine compounds and their biological activities:
- Triazolo-Pyridazine Derivatives : A study synthesized various derivatives and tested them for their inhibitory activity against c-Met kinase and associated cancer cell lines. Compounds similar to the one discussed showed promising results with significant cytotoxicity and potential for further development as therapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified specific structural features that enhance biological activity. For instance, modifications in the triazole ring or substituents on the phenyl group can significantly impact the potency against cancer cells .
- Comparative Studies : Compounds with similar scaffolds have been compared to evaluate their efficacy against established cancer therapies. The findings suggest that this class of compounds could provide alternative treatment options for resistant cancer types .
Scientific Research Applications
Research indicates that compounds containing triazole and pyridazine rings exhibit various biological activities, including:
- Antimicrobial : Potential effectiveness against bacterial and fungal strains.
- Antitumor : In vitro studies suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Some derivatives show promise in reducing inflammation markers.
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Another investigation focused on the compound's ability to inhibit the growth of specific pathogens. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Applications in Drug Development
Given its diverse biological activities, this compound could be a valuable lead in drug discovery. The following applications are noteworthy:
- Pharmaceutical Development : The structural features of this compound make it a candidate for developing new antimicrobial or anticancer drugs.
- Research Tool : Its unique properties can be utilized in biochemical assays to study disease mechanisms or drug interactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
AZD5153: A Bivalent Bromodomain Inhibitor
Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Similarities:
- Shares the triazolo[4,3-b]pyridazine core.
- Contains a piperidine/pyrrolidine-based bicyclic system for spatial targeting.
Key Differences : - AZD5153 includes a methoxy group on the triazolo ring vs. a methyl group in the target compound.
- The target compound uses an octahydropyrrolopyrrole system, whereas AZD5153 employs a piperazine-piperidine linkage.
Pharmacological Profile : - AZD5153 exhibits sub-nanomolar BRD4 inhibition (IC₅₀ = 0.029 µM) and potent c-Myc downregulation in vivo .
- The target compound’s activity remains uncharacterized, but its methyl-substituted triazolo ring may enhance metabolic stability compared to AZD5153’s methoxy group.
2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Structure: Features a triazolo[4,3-b]pyridazine core with a 4-ethylphenyl substituent and a pyrrolidin-1-yl ethanone side chain . Key Similarities:
- Both compounds utilize the triazolo[4,3-b]pyridazine scaffold.
- Incorporate nitrogen-rich heterocycles (pyrrolidine) for solubility and target engagement.
Key Differences : - The target compound has a 3-methylphenyl group vs. a 4-ethylphenyl group in this analog.
- The sulfur-containing sulfanyl linker in the analog is absent in the target compound.
Functional Implications : - The sulfanyl group in the analog may enhance hydrogen bonding with cysteine residues in enzymes, whereas the target compound’s acetyl group could favor hydrophobic interactions.
Antifungal Triazolo-Thiadiazole Derivatives
Example Compound : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
Key Similarities :
- Both classes integrate 1,2,4-triazole moieties, known for antifungal and antiviral activity.
- Structural complexity via fused heterocycles.
Key Differences : - The antifungal compounds replace pyridazine with thiadiazole , reducing aromatic π-system conjugation.
- The target compound’s octahydropyrrolopyrrole system is absent in these derivatives.
Pharmacological Profile : - These analogs inhibit 14-α-demethylase lanosterol (IC₅₀ ~ 1–5 µM), a cytochrome P450 enzyme critical in fungal ergosterol synthesis . The target compound’s distinct structure suggests divergent biological targets.
Key Insights
- Structural Determinants of Activity: The triazolo[4,3-b]pyridazine core is versatile, enabling interactions with bromodomains (e.g., AZD5153) or enzymes (e.g., antifungal targets) depending on substituents .
- Pharmacological Potential: The target compound’s methyl groups may improve metabolic stability compared to methoxy or ethylphenyl analogs. Further studies are needed to elucidate its specific targets, given the divergent activities of structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
